molecular formula C10H15NO3 B2799400 2-(2-(4-Aminophenoxy)ethoxy)ethanol CAS No. 18790-82-4

2-(2-(4-Aminophenoxy)ethoxy)ethanol

Cat. No.: B2799400
CAS No.: 18790-82-4
M. Wt: 197.234
InChI Key: CJGYVGZZQMVWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure consists of a 4-aminophenyl group connected via two ethoxy (-OCH₂CH₂O-) bridges to a hydroxyl-terminated ethanol moiety. This compound is notable for its role in electrochemical sensors, where its amine group facilitates interactions with carbon nanotubes and redox mediators, enhancing sensitivity in detecting analytes like endosulfan .

Properties

IUPAC Name

2-[2-(4-aminophenoxy)ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c11-9-1-3-10(4-2-9)14-8-7-13-6-5-12/h1-4,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGYVGZZQMVWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Aminophenoxy)ethoxy)ethanol typically involves the reaction of 4-aminophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reaction of 4-aminophenol with ethylene oxide: This step involves the nucleophilic attack of the amino group on the ethylene oxide, leading to the formation of the intermediate product.

    Purification: The intermediate product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Aminophenoxy)ethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aminophenoxy group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-(4-Aminophenoxy)ethoxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-Aminophenoxy)ethoxy)ethanol involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes critical differences between 2-(2-(4-Aminophenoxy)ethoxy)ethanol and related compounds:

Compound Substituent on Phenoxy Group Molecular Formula Molecular Weight (g/mol) Key Applications Toxicity/Hazards
This compound 4-amino C₁₀H₁₅NO₃ (estimated) ~197.2 Electrochemical sensing, intermediates Not explicitly reported
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) 1,1,3,3-Tetramethylbutyl (branched alkyl) C₁₈H₃₀O₃ 294.4 R&D use (unspecified) Acute oral toxicity (Category 4), serious eye damage (Category 1)
2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol (CAS 104857-48-9) Oxiranylmethoxy (epoxide) C₁₁H₁₄O₃ 194.2 Intermediate for epoxy resins or pharmaceuticals No data available
Ethanol, 2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]- (CAS 7311-27-5) Nonyl (linear alkyl) C₂₃H₄₀O₄ 392.5 Surfactant or industrial additive Limited data; restricted under EU REACH due to environmental persistence
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine derivatives Aminoethoxy-piperazine-quinoline Variable Variable Antimalarial agents IC₅₀ values as low as 48 nM against Plasmodium falciparum; toxicity dependent on substituents

Functional and Performance Comparisons

Electrochemical Activity :
  • The 4-aminophenoxy group in the target compound enables strong π-π stacking with carbon nanotubes and hydrogen bonding, critical for sensor stability and electron transfer .
  • In contrast, alkyl-substituted analogs (e.g., tetramethylbutyl or nonyl groups) lack reactive amine sites, limiting their utility in electrochemical applications but enhancing hydrophobicity for surfactant uses .

Key Research Findings

Detection Efficacy in Sensors

The target compound’s sensor demonstrated superior sensitivity (LoD = 0.02 μM) compared to:

  • MIP-based sensors : LoD = 20 μM .
  • Sb₂ONP-PANI-SWCNT electrodes: LoD = 6.8 μM . This highlights the critical role of the 4-aminophenoxy group in enhancing electron transfer and analyte binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.